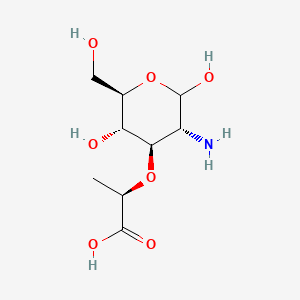

Muramic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es un éter de ácido láctico y glucosamina y se encuentra de forma natural como ácido N-acetilmurámico en el peptidoglicano, que es un componente estructural de muchas paredes celulares bacterianas . Este compuesto desempeña un papel crucial en la integridad y funcionalidad de las paredes celulares bacterianas.

Métodos De Preparación

El ácido murámico se puede sintetizar mediante diversos métodos. Un enfoque común implica la extracción de paredes celulares bacterianas, donde se hidroliza en condiciones ácidas . El proceso de hidrólisis suele utilizar ácidos fuertes como el ácido clorhídrico, seguido de pasos de purificación para aislar el ácido murámico de otros componentes de la pared celular . Los métodos de producción industrial suelen implicar procesos de fermentación a gran escala utilizando cultivos bacterianos, seguidos de pasos de hidrólisis y purificación similares para obtener ácido murámico en cantidades significativas .

Análisis De Reacciones Químicas

El ácido murámico experimenta varios tipos de reacciones químicas:

Oxidación: El ácido murámico se puede oxidar para producir diversos derivados, dependiendo de los agentes oxidantes utilizados.

Reducción: Las reacciones de reducción pueden convertir el ácido murámico en sus alcoholes correspondientes.

Sustitución: El ácido murámico puede sufrir reacciones de sustitución, particularmente en el grupo amino, para formar diversos derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos agentes alquilantes para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

El ácido murámico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El ácido murámico ejerce sus efectos principalmente a través de su papel en la pared celular bacteriana. Es un componente clave del peptidoglicano, que proporciona integridad estructural a las células bacterianas . El compuesto interactúa con otros componentes de la pared celular para formar una estructura rígida que protege a las bacterias del estrés ambiental. Las enzimas como la lisozima se dirigen al peptidoglicano que contiene ácido murámico, hidrolizando los enlaces glucosídicos entre el ácido N-acetilmurámico y la N-acetilglucosamina, lo que lleva a la lisis celular bacteriana .

Comparación Con Compuestos Similares

El ácido murámico es único debido a su papel específico en las paredes celulares bacterianas. Los compuestos similares incluyen:

Glucosamina: Otro aminoazúcar que es un precursor del ácido murámico y se encuentra en diversas estructuras biológicas.

Galactosamina: Un aminoazúcar similar a la glucosamina pero con diferentes grupos funcionales.

La singularidad del ácido murámico radica en su incorporación específica al peptidoglicano, lo que lo convierte en un marcador crítico para la presencia bacteriana y un objetivo para los agentes antibacterianos .

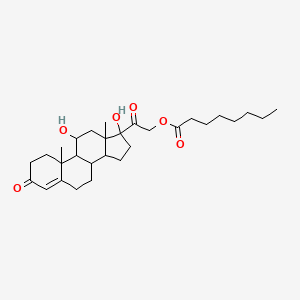

Propiedades

Número CAS |

484-57-1 |

|---|---|

Fórmula molecular |

C9H17NO7 |

Peso molecular |

251.23 g/mol |

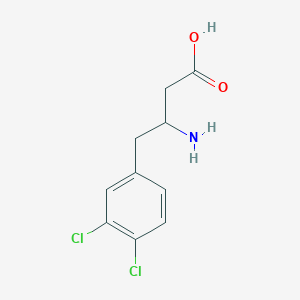

Nombre IUPAC |

(2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1 |

Clave InChI |

MSFSPUZXLOGKHJ-PGYHGBPZSA-N |

SMILES isomérico |

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O |

SMILES canónico |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)

![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)

![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)